Quinolinium, 1,1'-(1,5-pentanediyl)bis-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide is a chemical compound known for its unique structure and properties. It belongs to the class of quinolinium compounds, which are derivatives of quinoline, a heterocyclic aromatic organic compound. The presence of the diiodide group in its structure makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide typically involves the reaction of quinoline with 1,5-dibromopentane in the presence of a base, followed by the addition of iodine to form the diiodide salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can convert it into quinolinium hydrides.
Substitution: The diiodide groups can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogen exchange reactions using halide salts in polar solvents.
Major Products Formed
Oxidation: Quinolinium oxides
Reduction: Quinolinium hydrides
Substitution: Quinolinium derivatives with various functional groups
Scientific Research Applications
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also affects various signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Quinolinium, 1,1’-(1,4-butanediyl)bis-, diiodide
- Quinolinium, 1,1’-(1,6-hexanediyl)bis-, diiodide
- Quinolinium, 1,1’-(1,3-propanediyl)bis-, diiodide
Uniqueness
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide is unique due to its specific chain length and diiodide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable complexes and undergo diverse chemical reactions makes it a valuable compound in various fields of research.
Properties
CAS No. |
99218-67-4 |
---|---|
Molecular Formula |
C23H24I2N2 |
Molecular Weight |
582.3 g/mol |
IUPAC Name |
1-(5-quinolin-1-ium-1-ylpentyl)quinolin-1-ium;diiodide |
InChI |
InChI=1S/C23H24N2.2HI/c1(6-16-24-18-8-12-20-10-2-4-14-22(20)24)7-17-25-19-9-13-21-11-3-5-15-23(21)25;;/h2-5,8-15,18-19H,1,6-7,16-17H2;2*1H/q+2;;/p-2 |
InChI Key |
NUYMUQVKAXFMGU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCCCC[N+]3=CC=CC4=CC=CC=C43.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.